molecular formula C19H17N3O5 B15041377 N-(2,5-dimethylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2,5-dimethylphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B15041377
M. Wt: 367.4 g/mol
InChI Key: DYZLQXWROYSUMX-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a complex organic compound that features both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into an aromatic ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the isoindole ring system.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE: can be compared with other nitroaromatic compounds and isoindole derivatives.

Uniqueness

    Structural Features: The combination of the nitro group, isoindole ring, and amide linkage makes it unique.

    Reactivity: Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C19H17N3O5/c1-11-6-7-12(2)14(10-11)20-16(23)8-9-21-18(24)13-4-3-5-15(22(26)27)17(13)19(21)25/h3-7,10H,8-9H2,1-2H3,(H,20,23)

InChI Key

DYZLQXWROYSUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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